molecular formula C6H4FNO5S B2650971 5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID CAS No. 2408958-14-3

5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID

Cat. No.: B2650971
CAS No.: 2408958-14-3
M. Wt: 221.16
InChI Key: FDOITIGARDRWKP-UHFFFAOYSA-N
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Description

5-[(Fluorosulfonyl)oxy]pyridine-3-carboxylic acid is a fluorinated pyridine derivative featuring a fluorosulfonyloxy (-OSO₂F) substituent at the 5-position and a carboxylic acid (-COOH) group at the 3-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to the reactive fluorosulfonyloxy group, which can act as a leaving group or participate in electrophilic substitution reactions.

Properties

IUPAC Name

5-fluorosulfonyloxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO5S/c7-14(11,12)13-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOITIGARDRWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1OS(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID typically involves the reaction of fluorosulfonic acid chloride with pyridine-3-carboxylic acid in the presence of sodium hydroxide . This method ensures the formation of the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where the fluorosulfonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-[(Fluorosulfonyl)oxy]pyridine-3-carboxylic acid serves as a versatile building block for creating complex molecules. Its ability to participate in substitution and reduction reactions makes it valuable for developing new compounds with desired properties.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of the fluorosulfonyl groupSodium hydride, potassium carbonate
ReductionConversion to derivatives with lower oxidation statesLithium aluminum hydride, sodium borohydride
OxidationFormation of sulfonic acid derivativesPotassium permanganate, hydrogen peroxide

Biology

Research into the biological activity of this compound has revealed potential interactions with biomolecules. Its fluorosulfonyl group can form strong covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This property is being explored for its implications in drug development and therapeutic applications.

Medicine

The compound is being investigated for its therapeutic properties, particularly as a precursor in drug synthesis. Fluorinated compounds are known to enhance metabolic stability and bioavailability, making them attractive candidates for pharmaceutical development. For instance, fluorinated derivatives have been linked to improved efficacy in drugs targeting various diseases.

Case Study: Fluorinated Drug Development
A study highlighted the role of fluorine in enhancing the pharmacokinetic properties of drugs such as statins, which are used to manage cholesterol levels. The incorporation of fluorine into these molecules has been shown to increase their metabolic stability and reduce side effects .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of advanced materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The fluorosulfonyl group can participate in various chemical reactions, leading to the modification of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional differences between 5-[(fluorosulfonyl)oxy]pyridine-3-carboxylic acid and related compounds:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
This compound -OSO₂F (fluorosulfonyloxy) ~237.16 (estimated) -COOH, -OSO₂F High reactivity (leaving group potential)
Ben-1 impurity (5-(methoxycarbonyl)-pyridine-3-carboxylic acid) -COOCH₃ (methoxycarbonyl) 332 (reported) -COOH, -COOCH₃ Intermediate in benidipine synthesis
5-(4-Fluorophenyl)pyridine-3-carboxylic acid -C₆H₄F (4-fluorophenyl) 217.20 -COOH, -C₆H₄F Potential building block for drug candidates
6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid -C₆H₃(F)(OCH₃) (fluoromethoxyphenyl) N/A -COOH, -C₆H₃(F)(OCH₃) Used in kinase inhibitor research

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects : The -OSO₂F group is a stronger electron-withdrawing group (EWG) compared to -COOCH₃ or -C₆H₄F. This increases the acidity of the carboxylic acid group (pKa likely < 3) and enhances electrophilic substitution reactivity at the pyridine ring .
  • Leaving Group Potential: The fluorosulfonyloxy group is superior to methoxycarbonyl or phenyl groups in nucleophilic displacement reactions, making the compound valuable in cross-coupling or fluorination reactions .

Physicochemical Properties

  • Solubility: The -OSO₂F group reduces solubility in polar solvents compared to -C₆H₄F derivatives but improves compatibility with non-polar matrices.
  • Thermal Stability : Fluorosulfonyl-containing compounds are generally less thermally stable than phenyl-substituted analogs due to the labile S-O bond .

Biological Activity

5-[(Fluorosulfonyl)Oxy]pyridine-3-carboxylic acid is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring and a fluorosulfonyl group. This compound, with the molecular formula C₆H₄FNO₄S, has garnered attention for its potential biological activities, including its interactions with various biomolecules and its implications in medicinal chemistry.

PropertyValue
CAS Number 2138345-83-0
Molecular Weight 205.17 g/mol
IUPAC Name 5-fluorosulfonylpyridine-3-carboxylic acid
Canonical SMILES C1=C(C=NC=C1S(=O)(=O)F)C(=O)O

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-3-carboxylic acid with fluorosulfonic acid under controlled conditions. This process often requires an inert atmosphere to minimize unwanted side reactions, followed by purification techniques such as recrystallization or chromatography to achieve high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The fluorosulfonyl group enhances the compound's reactivity, potentially leading to inhibition of specific biochemical pathways. This interaction may affect various cellular processes, including enzyme activity and signal transduction pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For example, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and HCT-116 (colon cancer). The compound's IC50 values in these studies indicate significant potency, suggesting that it could serve as a lead compound for further drug development .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. In vitro studies have reported effective inhibition against several bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentrations (MICs) observed suggest that this compound could be a candidate for developing new antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Preliminary research indicates that it may inhibit certain inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against liver cancer cells revealed that the compound induced apoptosis through the upregulation of pro-apoptotic factors. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In a separate investigation focusing on microbial resistance, this compound was tested against multi-drug resistant strains of bacteria. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential utility in addressing antibiotic resistance issues.

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